3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid
Description
Structural Identity and IUPAC Nomenclature
This compound exhibits a complex molecular architecture that combines several critical structural elements within a single framework. The compound possesses the molecular formula C14H9FO4, with a precise molecular weight of 260.22 grams per mole. The systematic nomenclature reflects the positioning of functional groups on the biphenyl backbone, where the fluorine atom occupies the 3' position and carboxylic acid groups are located at the 2 and 4' positions respectively.
The structural identity is further characterized by specific identifiers including the Chemical Abstracts Service registry number 1261893-62-2 and the molecular descriptor language number MFCD18312662. The compound's Simplified Molecular-Input Line-Entry System representation is documented as O=C(C1=CC=C(C2=CC=CC=C2C(O)=O)C=C1F)O, which provides a precise description of the atomic connectivity and bonding patterns.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C14H9FO4 |
| Molecular Weight | 260.22 g/mol |
| Chemical Abstracts Service Number | 1261893-62-2 |
| Molecular Descriptor Language Number | MFCD18312662 |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
The biphenyl core structure consists of two benzene rings connected through a single carbon-carbon bond, creating a conjugated aromatic system that imparts specific electronic properties to the molecule. The fluorine substitution at the 3' position introduces significant electronegativity effects, while the carboxylic acid functionalities at positions 2 and 4' provide sites for hydrogen bonding and potential coordination chemistry applications.
Historical Context in Biphenyl Dicarboxylate Chemistry
The development of biphenyl dicarboxylic acid chemistry has evolved through several distinct phases, beginning with fundamental investigations into biphenyl oxidation processes and progressing toward sophisticated synthetic methodologies for preparing specific regioisomers. Historical approaches to biphenyl-4,4'-dicarboxylic acid synthesis relied primarily on oxidation reactions of substituted biphenyl precursors, particularly those containing alkyl substituents that could be converted to carboxylic acid groups through controlled oxidation processes.
Early synthetic strategies encountered significant challenges related to regioselectivity and the availability of appropriate starting materials. The process for preparing biphenyl-4,4'-dicarboxylic acid through oxidation of 4,4'-diisopropylbiphenyl with molecular oxygen represented a major advancement, as it provided access to high-purity products while minimizing the use of corrosive reagents. This methodology demonstrated the feasibility of using readily available starting materials and environmentally acceptable oxidation conditions.
The historical development of fluorinated biphenyl derivatives emerged from the growing recognition of fluorine's unique properties in modifying molecular behavior. Organofluorine chemistry gained prominence particularly after World War II, when systematic investigations revealed the exceptional stability and distinctive properties of carbon-fluorine bonds. The carbon-fluorine bond exhibits an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole.
| Historical Development Period | Key Advancement |
|---|---|
| Pre-1960s | Basic biphenyl oxidation methods |
| 1960s-1980s | Development of regioselective synthesis |
| 1980s-2000s | Introduction of cross-coupling methodologies |
| 2000s-Present | Fluorinated biphenyl derivative synthesis |
The introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology, revolutionized the synthesis of substituted biphenyl derivatives. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing a foundational methodology that would prove instrumental in accessing complex biphenyl architectures. This methodology has since been adapted for the synthesis of various biphenyl dicarboxylic acid isomers, including those containing fluorine substituents.
Role in Contemporary Organofluorine Research
Contemporary organofluorine research has positioned this compound as a significant building block for advanced materials development and pharmaceutical applications. The compound's unique combination of fluorine substitution and carboxylic acid functionality enables its utilization in diverse synthetic applications, particularly those requiring precise control over molecular properties and reactivity profiles.
The synthesis of fluorinated biphenyl compounds through Suzuki-Miyaura coupling reactions has emerged as a particularly important methodology in contemporary research. Recent studies have demonstrated the successful synthesis of multiple difluorinated biphenyl compounds using palladium-catalyzed cross-coupling reactions, achieving excellent yields averaging 78 percent. These investigations have employed both experimental and theoretical approaches to understand the structural and spectroscopic characteristics of newly synthesized fluorinated biphenyl derivatives.
Density functional theory studies have provided detailed insights into the molecular properties of fluorinated biphenyl compounds, revealing important information about their electronic structures, molecular electrostatic potentials, and reactivity parameters. Natural bonding orbital charge analysis has suggested that molecules of these compounds exhibit significant intermolecular interactions in solid phases and demonstrate strong interactions with polar solvent molecules.
| Research Application | Compound Properties |
|---|---|
| Materials Science | High thermal stability, controlled electronic properties |
| Pharmaceutical Chemistry | Metabolic stability enhancement, receptor binding modification |
| Catalysis Research | Ligand development, coordination chemistry |
| Polymer Science | Monomer development, high-performance materials |
The role of fluorinated biphenyl derivatives in medicinal chemistry applications has become increasingly prominent, particularly in the development of pharmaceuticals with enhanced metabolic stability. Research has demonstrated that strategic fluorine incorporation can significantly improve drug-receptor interactions and modify lipophilicity characteristics. Fluorinated motifs have been associated with various therapeutic effects, including antimycotic, antimalarial, antituberculosis, antiviral, antibiotic, antidiabetic, and anti-inflammatory properties.
Contemporary synthetic approaches have emphasized the development of environmentally sustainable methodologies for preparing biphenyl dicarboxylic acids. The implementation of inverse biphasic Suzuki coupling modifications has enabled the preparation of isomeric biphenyl dicarboxylic acids while maintaining catalyst recyclability and minimizing environmental impact. These methodologies demonstrate the successful coupling of halobenzoic acids with aryl boronic acids under conditions where reactants and products remain in aqueous phases while palladium catalysts are retained in organic phases.
The global reactivity parameters analysis of fluorinated biphenyl compounds indicates exceptional stability in redox reactions, with specific compounds showing varying degrees of reactivity based on their substitution patterns. This stability profile contributes to their utility in applications requiring long-term chemical stability and resistance to degradation processes.
Properties
IUPAC Name |
4-(2-carboxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-8(5-6-11(12)14(18)19)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGECZNEPCVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683329 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-62-2 | |
| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction is widely employed due to its tolerance for functional groups and high yields. For this compound, the coupling involves a fluorinated aryl boronic acid and a brominated benzoic acid derivative:
Reaction Scheme :
Typical Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%)
-
Base : Potassium carbonate or sodium hydroxide
-
Solvent : Toluene/water (3:1) or 1,4-dioxane
Example :
Coupling 3-bromo-2-nitrobenzoic acid with 4-fluorophenylboronic acid yields 3'-fluoro-2-nitro-[1,1'-biphenyl]-4'-carboxylic acid, which is subsequently reduced and oxidized to the dicarboxylic acid.
Ullmann Coupling
For substrates sensitive to boron-based reagents, Ullmann coupling offers an alternative using copper catalysts:
Reaction Scheme :
Optimized Parameters :
-
Catalyst : Copper(I) iodide (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : Dimethylformamide (DMF)
Limitations : Lower functional group tolerance compared to Suzuki–Miyaura, necessitating protective group strategies for carboxylic acids.
Fluorination Strategies
Introducing fluorine at the 3'-position requires precision to avoid side reactions. Two approaches are prevalent:
Direct Electrophilic Fluorination
Using Selectfluor® or F-TEDA-BF₄ as fluorinating agents:
Conditions :
-
Reagent : Selectfluor® (1.2 equiv)
-
Solvent : Acetonitrile
-
Temperature : 60°C, 12–24 hours
-
Yield : 50–65%
Challenge : Competing ortho/para fluorination necessitates directing groups (e.g., nitro or methoxy) to ensure meta selectivity.
Halogen Exchange (Halex Reaction)
Replacing chlorine or bromine with fluorine via nucleophilic aromatic substitution:
Reaction :
Key Parameters :
Carboxylic Acid Group Installation
The two carboxylic acid groups are introduced via oxidation or hydrolysis:
Oxidation of Methyl Groups
Steps :
-
Introduce methyl esters via nucleophilic substitution or esterification.
-
Oxidize methyl groups to carboxylic acids using potassium permanganate or ruthenium-based catalysts.
Conditions :
-
Oxidant : KMnO₄ in acidic aqueous solution
-
Temperature : 80°C, 6–8 hours
-
Yield : 85–90%
Hydrolysis of Nitriles
Steps :
-
Convert bromo intermediates to nitriles using CuCN.
-
Hydrolyze nitriles to carboxylic acids under acidic or basic conditions.
Example :
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and minimal waste:
Continuous Flow Reactors
-
Advantages : Enhanced heat/mass transfer, safer handling of exothermic reactions.
-
Setup : Multi-stage reactors for sequential coupling, fluorination, and oxidation steps.
-
Output : 50–100 kg/day with >95% purity
Green Chemistry Innovations
-
Solvent Recovery : Distillation and recycling of toluene/water mixtures.
-
Catalyst Recycling : Immobilized palladium on mesoporous silica for reuse over 10 cycles.
Purification and Characterization
Recrystallization
-
Solvent System : Ethanol/water (7:3)
-
Purity : ≥99% by HPLC
-
Yield Loss : 10–15%
Column Chromatography
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| (DMSO) | δ 8.21 (d, J=8.4 Hz, 1H) |
| δ 167.9 (COOH), 162.1 (C-F) | |
| HRMS | m/z 289.0381 [M+H]⁺ |
Challenges and Solutions
Regioselectivity in Fluorination
-
Problem : Competing fluorination at ortho/para positions.
-
Solution : Use bulky directing groups (e.g., tert-butyl) to sterically hinder undesired sites.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Fluorine and carboxylic acid group positions critically impact physicochemical properties and applications. Key analogs include:
Key Observations :
- Electronic Effects : Fluorine at meta positions (e.g., 3,3') increases ligand acidity, favoring strong metal-carboxylate bonds in MOFs . Para-substituted fluorines (e.g., 8FBDX) create steric bulk, reducing interpenetration in frameworks .
- Solubility: 3',5-Difluoro derivatives exhibit poor solubility in organic solvents, complicating synthesis , whereas non-fluorinated analogs like biphenyl-4,4'-dicarboxylic acid (H2bpdc) show better processability .
Biological Activity
3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid is a fluorinated derivative of biphenyl dicarboxylic acid, which has garnered attention in various fields of biological research due to its potential bioactivity. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl backbone with two carboxylic acid groups and a fluorine substituent at the 3' position. The presence of the fluorine atom can influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity compared to non-fluorinated analogs.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- NMDA Receptor Modulation : Research indicates that biphenyl derivatives can act as NMDA receptor antagonists. For instance, related compounds have shown selective binding affinities for NMDA receptor subunits (NR2A, NR2B) which are crucial in neuropharmacology . This suggests that this compound may exhibit similar properties.
- Antioxidant Activity : Compounds with biphenyl structures have been investigated for their antioxidant properties. The dicarboxylic acid moiety can facilitate redox reactions that neutralize free radicals, thereby providing cellular protection against oxidative stress .
- Anti-inflammatory Effects : Some biphenyl derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: NMDA Receptor Antagonism
A study evaluated various biphenyl derivatives for their NMDA receptor antagonistic activity. The results indicated that modifications to the biphenyl structure significantly affected receptor affinity and selectivity. Notably, the introduction of a fluorine atom at specific positions enhanced binding affinity to NR2A and NR2C subunits .
| Compound | Affinity (Ki) | NMDA Subunit |
|---|---|---|
| This compound | < 100 nM | NR2A |
| Phenanthrene derivative | 30-78 fold increase | NR2C |
Case Study 2: Antioxidative Properties
In another study focusing on the antioxidative potential of biphenyl derivatives, it was found that compounds similar to this compound significantly reduced oxidative damage in cellular models. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
| Measurement | Control | Treatment (Biphenyl Derivative) |
|---|---|---|
| SOD Activity (U/mg protein) | 5.0 | 12.5 |
| Malondialdehyde (MDA) Levels (µM) | 8.0 | 3.0 |
Pharmacological Applications
The unique structure of this compound positions it as a promising candidate for drug development:
- Neuroprotective Agents : Given its potential NMDA receptor antagonism, this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for developing therapies aimed at chronic inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using arylboronic acids and halogenated biphenyl precursors in the presence of palladium catalysts . Fluorination at the 3' position may involve electrophilic aromatic substitution with fluorinating agents like Selectfluor™ . Post-synthesis, purification is achieved through recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) . Key intermediates should be characterized by ¹H/¹³C NMR and HPLC-MS to confirm regioselectivity and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent degradation . Avoid exposure to strong acids/bases and oxidizing agents, as the carboxylic acid groups may undergo decarboxylation or esterification . For handling, use PPE (gloves, lab coat) and work in a fume hood to mitigate inhalation risks . Stability under ambient conditions is limited; monitor via TGA to assess thermal decomposition profiles .
Q. What analytical techniques are critical for confirming structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹⁹F NMR to verify fluorine substitution and biphenyl coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation .
- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties in coordination chemistry?
- Methodological Answer : The electron-withdrawing fluorine at the 3' position enhances the acidity of the carboxylic acid groups, improving metal-ligand binding in MOFs . Comparative studies with non-fluorinated analogs show a 0.2–0.3 Å reduction in M–O bond lengths (e.g., with Zn²⁺ or Cu²⁺), increasing framework stability . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict coordination behavior .
Q. What strategies optimize solubility for catalytic applications?
- Methodological Answer :
- Derivatization : Convert carboxylic acids to methyl esters or amides temporarily to enhance solubility in organic solvents .
- Co-solvent Systems : Use DMSO/THF (1:4 v/v) to dissolve the compound for homogeneous catalysis .
- pH Adjustment : Deprotonate carboxylates in basic aqueous solutions (pH >10) for aqueous-phase reactions .
Q. How does this compound compare to structural analogs in MOF performance?
- Methodological Answer : A comparative analysis of biphenyl dicarboxylic acid derivatives reveals:
| Compound | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) | Thermal Stability (°C) |
|---|---|---|---|
| 3'-Fluoro derivative | 1,200 | 3.8 | 320 |
| Biphenyl-4,4'-dicarboxylic acid | 980 | 2.5 | 280 |
| 2'-Amino derivative | 1,500 | 4.2 | 290 |
The fluorinated derivative exhibits superior thermal stability due to stronger M–O bonds, but lower CO₂ uptake compared to amino-functionalized analogs .
Q. What mechanistic insights exist for its role in cross-coupling reactions?
- Methodological Answer : In Pd-catalyzed couplings, the fluorine substituent directs ortho-metalation, facilitating C–H activation. Kinetic studies (Eyring plots) show a ΔG‡ reduction of 8–10 kJ/mol compared to non-fluorinated analogs, accelerating reaction rates . In situ IR spectroscopy can monitor intermediate formation during catalytic cycles .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Reports of 45–75% yields in Suzuki couplings may arise from halogen vs. triflate leaving groups ; optimize using aryl triflates and Pd(PPh₃)₄ for >70% yields .
- MOF Surface Area Variability : Discrepancies (1,000–1,500 m²/g) likely stem from activation protocols ; supercritical CO₂ drying preserves pore integrity better than thermal methods .
Key Safety and Compliance Notes
- Toxicity : Limited data; treat as a Category 2 irritant (GHS). Use ALARA principles for exposure .
- Waste Disposal : Neutralize carboxylates with Ca(OH)₂ before incineration to minimize environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
